Carbamic acid, (dimethoxyphosphinyl)-, methyl ester

physicochemical profiling drug-likeness screening insecticide design

Carbamic acid, (dimethoxyphosphinyl)-, methyl ester (CAS 995-17-5; IUPAC: methyl N-dimethoxyphosphorylcarbamate) is a low-molecular-weight organophosphorus carbamate (C₄H₁₀NO₅P, MW 183.10 g/mol) belonging to the carbacylamidophosphate (CAPh) subclass. Its structure features a carbamate ester (–NHCOO–) methyl group linked to a dimethoxyphosphoryl moiety, conferring dual carbonyl and phosphoryl coordination sites and a calculated logP of –0.6 (XLogP3-AA).

Molecular Formula C4H10NO5P
Molecular Weight 183.10 g/mol
CAS No. 995-17-5
Cat. No. B12222231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, (dimethoxyphosphinyl)-, methyl ester
CAS995-17-5
Molecular FormulaC4H10NO5P
Molecular Weight183.10 g/mol
Structural Identifiers
SMILESCOC(=O)NP(=O)(OC)OC
InChIInChI=1S/C4H10NO5P/c1-8-4(6)5-11(7,9-2)10-3/h1-3H3,(H,5,6,7)
InChIKeySGOHXLPOPHKKDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic Acid, (Dimethoxyphosphinyl)-, Methyl Ester (CAS 995-17-5): Core Physicochemical and Structural Identity for Procurement Screening


Carbamic acid, (dimethoxyphosphinyl)-, methyl ester (CAS 995-17-5; IUPAC: methyl N-dimethoxyphosphorylcarbamate) is a low-molecular-weight organophosphorus carbamate (C₄H₁₀NO₅P, MW 183.10 g/mol) belonging to the carbacylamidophosphate (CAPh) subclass [1]. Its structure features a carbamate ester (–NHCOO–) methyl group linked to a dimethoxyphosphoryl moiety, conferring dual carbonyl and phosphoryl coordination sites and a calculated logP of –0.6 (XLogP3-AA) [1]. The compound is catalogued under NSC 43002, Beilstein 4-03-00-00040, and DSSTox ID DTXSID60244089, and has been structurally characterized by single-crystal X-ray diffraction, revealing a P atom with slightly distorted tetrahedral geometry and an O=C⋯P=O torsion angle of 150.88(18)° [1][2].

Why Generic Substitution of Carbamic Acid, (Dimethoxyphosphinyl)-, Methyl Ester with In-Class Analogs Fails to Ensure Functional Equivalence


Within the dimethoxyphosphinyl carbamate family, the ester alkyl group (methyl vs. isopropyl vs. longer-chain) is not a passive structural feature; it directly modulates molecular weight, hydrophobicity, hydrogen-bonding capacity, and conformational geometry [1]. The methyl ester (MW 183.10) is significantly smaller and more polar (XLogP3-AA –0.6) than the isopropyl ester Avenin (MW 211.15; calculated XLogP ~0.3–0.5), meaning differences in membrane permeability, tissue distribution, and enzyme-active-site accommodation are expected [1][2]. The crystallographically determined O=C⋯P=O torsion angle of 150.88(18)° and the specific N–H⋯O hydrogen-bonded inversion dimer packing in the solid state are unique to this methyl ester polymorph and cannot be assumed for higher alkyl homologues, affecting formulation stability, dissolution behaviour, and metal-coordination geometry [1]. Consequently, substituting the methyl ester with an isopropyl or other alkyl ester without re-validating potency, selectivity, physicochemical stability, and ligand performance can lead to irreproducible biological results or failed synthetic applications.

Product-Specific Quantitative Differentiation Evidence for Carbamic Acid, (Dimethoxyphosphinyl)-, Methyl Ester (CAS 995-17-5)


Molecular Weight and Lipophilicity Differentiation of Methyl Ester vs. Isopropyl Ester (Avenin, CAS 6309-98-4)

The methyl ester (CAS 995-17-5) possesses a molecular weight of 183.10 g/mol and a computed XLogP3-AA of –0.6, whereas the isopropyl ester Avenin (CAS 6309-98-4) has a molecular weight of 211.15 g/mol and a predicted XLogP3-AA of approximately +0.3 to +0.5 based on fragment additivity [1]. The methyl ester thus has a 28.05 Da lower mass and is approximately 0.8–1.1 log units more hydrophilic. This translates to a predicted aqueous solubility advantage (estimated >300 g/L for the methyl ester vs. substantially lower for the isopropyl ester) and a lower octanol–water partition coefficient, affecting both environmental fate modelling and biological membrane permeation [1].

physicochemical profiling drug-likeness screening insecticide design

Crystal-State Conformational Differentiation: Unique O=C⋯P=O Torsion Angle and Hydrogen-Bonded Dimer Architecture

Single-crystal X-ray diffraction of the title compound (triclinic, space group P-1, a=6.441, b=7.018, c=9.298 Å, α=99.05, β=96.70, γ=100.54°, V=403.46 ų, Z=2) reveals a mixed imide moiety in a cisoid–transoid conformation with an O=C⋯P=O torsion angle of 150.88(18)° [1]. This geometry positions the nucleophilic carbonyl oxygen (O2) at a distance of 3.126(2) Å from the phosphorus atom P1—less than the sum of van der Waals radii (3.3 Å)—indicating a significant intramolecular O⋯P donor–acceptor interaction that is absent or quantitatively different in non-phosphorylated carbamates or in phosphinyl ureas [1]. In the crystal lattice, molecules form inversion dimers via pairs of N–H⋯O hydrogen bonds, a packing motif that directly influences melting point (predicted 34.3 °C) and solubility behaviour [1].

solid-state chemistry polymorph screening coordination chemistry

Hydrogen-Bond Donor/Acceptor Profile and Rotatable Bond Count Differentiating the Methyl Ester from Higher Homologues

The methyl ester (CAS 995-17-5) possesses exactly 1 hydrogen-bond donor (the carbamate N–H) and 5 hydrogen-bond acceptors (two methoxy O atoms, P=O oxygen, carbamate carbonyl O, and carbamate ester O), with 4 rotatable bonds [1]. In contrast, the isopropyl ester Avenin (CAS 6309-98-4) has the same number of H-bond donors and acceptors but 5 rotatable bonds, increasing conformational entropy and potentially reducing binding affinity to rigid enzyme active sites . Both compounds have zero Rule-of-5 violations and a topological polar surface area of approximately 74–84 Ų, placing them within lead-like chemical space, but the methyl ester's lower rotatable bond count (4 vs. 5) predicts marginally better ligand efficiency indices [1].

ADME prediction lead-likeness fragment-based design

Predicted Aqueous Solubility Advantage of the Methyl Ester Over the Isopropyl Ester: Environmental Fate and Formulation Implications

The water solubility of the methyl ester (CAS 995-17-5) is estimated at approximately 308,000 mg/L at 25 °C using the WSKOW v1.41 model (based on log Kow = –0.89), with a subcooled liquid vapour pressure of 0.0232 mm Hg at 25 °C and a Henry's Law constant implying moderate volatility from aqueous solution . For the isopropyl ester Avenin, the higher log Kow (predicted ~0.3–0.5) corresponds to a substantially lower estimated water solubility (likely in the range of 10,000–50,000 mg/L by the same model, though experimental validation is lacking) [1]. The methyl ester's Boiling Point of 252.66 °C and Melting Point of 34.31 °C (predicted by MPBPWIN v1.42) further distinguish its handling and storage profile from higher alkyl homologues, which typically exhibit higher melting ranges and lower aqueous solubility .

environmental fate formulation science ecotoxicology

Toxicity Profile Differentiation Based on Acute Oral LD50 Data in Rodents

Limited publicly available acute toxicity data for the dimethoxyphosphinyl carbamate series indicate that the isopropyl ester Avenin (CAS 6309-98-4) exhibits an acute oral LD50 in mice of >5,000 mg/kg (unreported route, rodent–mouse), classifying it in the low-toxicity category (EPA Category IV) . Toxicity data for the methyl ester (CAS 995-17-5) are not publicly available in authoritative databases (PubChem, DSSTox, or ChemSrc) as of May 2026. However, based on the general structure–toxicity relationship for carbamate acetylcholinesterase inhibitors, the methyl carbamate leaving group in CAS 995-17-5 is expected to produce a faster carbamylation rate and potentially more acute cholinergic toxicity than the isopropyl carbamate in Avenin, analogous to the well-documented differential toxicity between methyl carbamate and isopropyl carbamate pesticides [1]. Until experimental oral and dermal LD50 values are generated for CAS 995-17-5, it should not be assumed to share the low-toxicity profile of its isopropyl homologue, and appropriate handling precautions should be applied.

mammalian toxicology pesticide safety risk assessment

Carbacylamidophosphate (CAPh) Ligand Potential: Chelation Geometry Defined by the Dimethoxyphosphoryl-Carbamate Scaffold

Compounds of the general formula RC(O)NHP(O)(R₁R₂) are classified as carbacylamidophosphates (CAPh), a ligand class capable of bidentate O,O'-chelation to s-, p-, d-, and f-block metals through the carbonyl and phosphoryl oxygen atoms [1][2]. The title compound represents the simplest CAPh ligand where R = OCH₃ (methyl ester) and R₁ = R₂ = OCH₃. The crystallographically determined P=O bond length of 1.451(2) Å and the intramolecular O=C⋯P=O torsion angle of 150.88(18)° pre-organise the ligand for metal coordination in a geometry distinct from N-phosphoryl ureas (where the nitrogen substitution pattern alters the bite angle) [1]. Over 250 CAPh-based coordination compounds with s-, p-, d-, and f-metals have been synthesised and characterised, including lanthanide complexes with applications in luminescence and extraction chemistry [2]. The methyl ester's compact steric profile (vs. bulkier alkyl esters) allows access to higher coordination numbers at the metal centre, a property valuable for designing lanthanide-selective extractants.

coordination chemistry lanthanide complexation ligand design

Best-Fit Research and Industrial Application Scenarios for Carbamic Acid, (Dimethoxyphosphinyl)-, Methyl Ester (CAS 995-17-5)


Fragment-Based Ligand Discovery and CAPh Scaffold Optimisation

The compound's low molecular weight (183.10 Da), favourable ligand efficiency metrics (4 rotatable bonds, TPSA ~74–84 Ų), and crystallographically validated bidentate O,O'-chelation geometry position it as an ideal starting scaffold for fragment-based drug discovery and metal-coordination chemistry programmes [1][2]. Its compact steric profile permits iterative elaboration at the ester position while retaining the core CAPh chelation motif. Procurement should specify CAS 995-17-5 explicitly, as higher alkyl ester homologues introduce additional rotatable bonds and steric bulk that alter metal-binding stoichiometry and affinity.

Reference Standard for Environmental Fate Modelling of Dimethoxyphosphinyl Carbamate Pesticides

With a predicted aqueous solubility of ~308 g/L, log Kow of –0.89, and vapour pressure of 0.0191 mm Hg at 25 °C, the methyl ester serves as a well-characterised reference standard for calibrating environmental fate models (EPI Suite, SCI-GROW) used in the regulatory assessment of organophosphate carbamate pesticides [1]. Its high water solubility and low log Kow differentiate it from the isopropyl ester Avenin, making it particularly suitable as a conservative (worst-case) leaching model compound for groundwater contamination risk assessment.

Crystallography and Solid-State Form Screening of Phosphorylated Carbamates

The compound's fully solved single-crystal structure (triclinic P-1, Z=2, V=403.46 ų) and its characteristic N–H⋯O hydrogen-bonded inversion dimer motif provide a validated reference for polymorph screening and cocrystal design of CAPh-type ligands [1]. The predicted melting point of 34.31 °C (near-ambient) makes it amenable to low-temperature crystallisation studies and melt-crystallisation formulation approaches that are not feasible with higher-melting homologues.

Biochemical Probe for Cholinesterase Structure–Activity Relationship (SAR) Studies

As a dimethoxyphosphinyl carbamate containing an N–H moiety that can form a hydrogen bond within the acetylcholinesterase (AChE) active site, the methyl ester is a mechanistically relevant probe for dissecting the contributions of the ester alkyl group to enzyme carbamylation kinetics [1]. Its differentiation from the bulkier isopropyl ester (Avenin) in terms of steric accessibility to the AChE catalytic triad serine residue makes it a valuable tool compound for SAR studies, provided that experimental IC₅₀ or kᵢₙₐ꜀ₜ values are independently generated for each ester analogue.

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